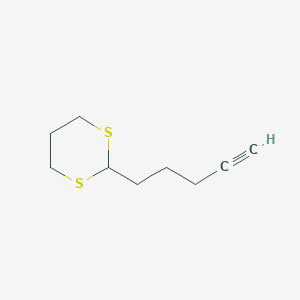
2-(Pent-4-ynyl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pent-4-ynyl)-1,3-dithiane is a useful research compound. Its molecular formula is C9H14S2 and its molecular weight is 186.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
a. Dithioacetalization Reactions
One prominent application of 2-(Pent-4-ynyl)-1,3-dithiane is in dithioacetalization reactions. Dithioacetals are important intermediates used for the protection of carbonyl compounds (aldehydes and ketones). The compound can be used as a non-thiolic equivalent in these reactions, allowing for efficient protection under mild conditions. For instance, catalytic methods utilizing this compound have demonstrated high yields in the formation of dithioacetals from various aldehydes and ketones .
b. Synthesis of Functionalized Heterocycles
The compound also serves as a precursor for synthesizing functionalized heterocycles. By undergoing nucleophilic additions or cyclization reactions, it can lead to the formation of diverse sulfur-containing heterocycles that have potential biological activities. For example, reactions involving this compound have been explored to synthesize thiazoles and thiophenes through cycloisomerization processes .
Medicinal Chemistry Applications
a. Antimicrobial Activity
Research has indicated that derivatives of dithianes exhibit notable antimicrobial properties. The introduction of the pent-4-ynyl group into the dithiane framework may enhance these properties due to increased lipophilicity and structural diversity. Preliminary studies suggest that compounds derived from this compound show promising activity against various bacterial strains .
b. Antitumor Properties
The potential antitumor effects of dithiane derivatives have been investigated in several studies. Compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro, suggesting that modifications to the dithiane structure can lead to improved therapeutic agents .
Case Studies
Eigenschaften
Molekularformel |
C9H14S2 |
|---|---|
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
2-pent-4-ynyl-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-6-9-10-7-5-8-11-9/h1,9H,3-8H2 |
InChI-Schlüssel |
ANNQMJHITCEXET-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC1SCCCS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














